molecular formula C10H9F3O2 B1470100 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde CAS No. 1520893-25-7

3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde

Cat. No. B1470100
M. Wt: 218.17 g/mol
InChI Key: LFYRNBZYBUZWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde, also known as 3M4TFEB, is an aldehyde compound with a wide range of applications in the field of scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in the preparation of pharmaceuticals. 3M4TFEB is also used in the synthesis of fluorescent dyes, polymers, and bioactive compounds. This compound is of particular interest due to its unique reactivity, low toxicity, and relatively low cost.

Scientific Research Applications

3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde has a wide range of applications in the field of scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in the preparation of pharmaceuticals. 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde is also used in the synthesis of fluorescent dyes, polymers, and bioactive compounds. Additionally, this compound has been used in the synthesis of nitro-aromatic compounds, which are of interest in the field of drug discovery.

Mechanism Of Action

The mechanism of action of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde is dependent on the specific reaction in which it is used. In general, the compound acts as a nucleophile, reacting with electrophiles to form a new covalent bond. The reaction of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde with trifluoroacetic anhydride, for example, involves the nucleophilic attack of the 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde on the trifluoroacetic anhydride, forming a new carbon-oxygen bond.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde are largely unknown, as the compound is not used therapeutically. In general, however, aldehydes are known to be toxic, and 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde is no exception. The compound is known to be a skin and eye irritant, and is also known to be toxic if inhaled.

Advantages And Limitations For Lab Experiments

The use of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde in laboratory experiments offers several advantages. The compound is relatively inexpensive, and is easily synthesized in the laboratory. Additionally, the compound is relatively stable, and can be stored for long periods of time without significant degradation. However, the compound is toxic, and must be handled with care.

Future Directions

The use of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde in scientific research is expected to increase in the future, as the compound has several unique properties that make it an attractive option for a wide range of applications. In particular, the compound has potential applications in the field of drug discovery, due to its ability to form nitro-aromatic compounds. Additionally, the compound has potential applications in the field of polymer synthesis, as it can be used as a catalyst for the production of polymers. Finally, 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde has potential applications in the field of fluorescent dye synthesis, as it can be used as a building block in the preparation of fluorescent dyes.

properties

IUPAC Name

3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-7-4-8(5-14)2-3-9(7)15-6-10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYRNBZYBUZWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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